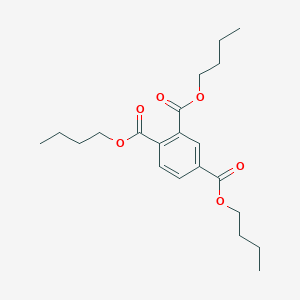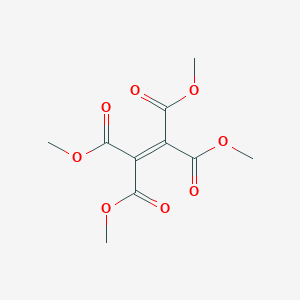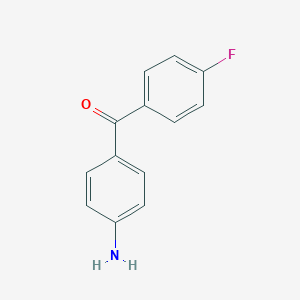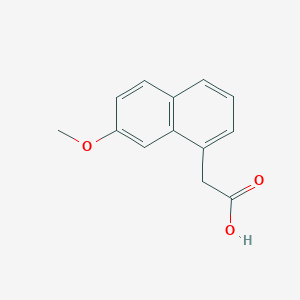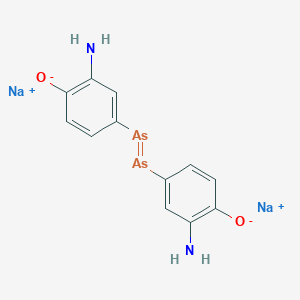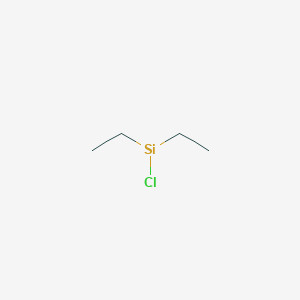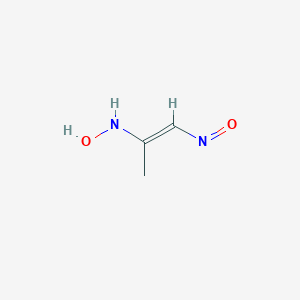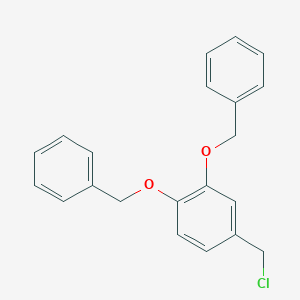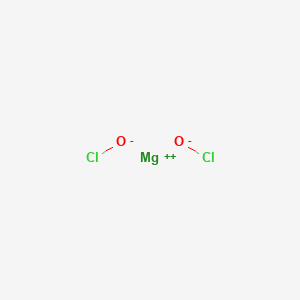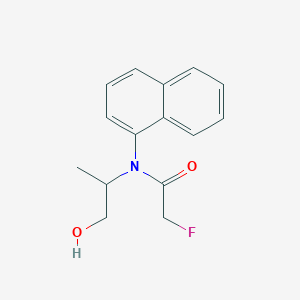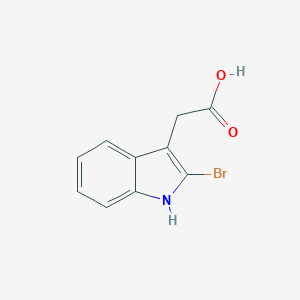
2-(2-Bromo-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-1H-indol-3-yl)acetic acid, also known as BIA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of indole-3-acetic acid, which is a naturally occurring plant hormone that regulates various physiological processes. BIA has been found to exhibit several interesting properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-1H-indol-3-yl)acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In plant cells, this compound has been shown to activate the auxin signaling pathway, which is involved in regulating plant growth and development. In cancer cells, this compound has been found to inhibit the activity of various enzymes involved in cell cycle progression, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit several interesting biochemical and physiological effects, including its ability to regulate gene expression, modulate protein activity, and interact with cellular membranes. In plant cells, this compound has been shown to upregulate the expression of genes involved in root growth and stress response. In cancer cells, this compound has been found to inhibit the activity of various kinases and phosphatases involved in cell cycle progression, leading to decreased cell proliferation and increased cell death.
Advantages and Limitations for Lab Experiments
2-(2-Bromo-1H-indol-3-yl)acetic acid has several advantages for use in lab experiments, including its relative ease of synthesis, its stability under various conditions, and its potent biological activity. However, this compound also has some limitations, including its moderate yield in synthesis, its potential toxicity at high concentrations, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 2-(2-Bromo-1H-indol-3-yl)acetic acid, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in other fields of scientific research. Additionally, the development of novel derivatives of this compound with enhanced biological activity and improved pharmacological properties could lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 2-(2-Bromo-1H-indol-3-yl)acetic acid involves several steps, starting with the reaction of indole-3-acetic acid with bromine to form 2-bromoindole-3-acetic acid. This intermediate is then reacted with sodium hydroxide and carbon dioxide to yield this compound. The overall yield of this synthesis method is moderate, but it can be improved with further optimization.
Scientific Research Applications
2-(2-Bromo-1H-indol-3-yl)acetic acid has been studied for its potential applications in various fields of scientific research, including plant biology, pharmacology, and medicinal chemistry. In plant biology, this compound has been shown to act as a potent growth regulator, stimulating root growth and enhancing plant resistance to abiotic stress. In pharmacology, this compound has been investigated for its potential as an anticancer agent, as it has been found to induce cell cycle arrest and apoptosis in cancer cells. In medicinal chemistry, this compound has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
properties
CAS RN |
1912-39-6 |
|---|---|
Molecular Formula |
C10H8BrNO2 |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-(2-bromo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8BrNO2/c11-10-7(5-9(13)14)6-3-1-2-4-8(6)12-10/h1-4,12H,5H2,(H,13,14) |
InChI Key |
LAADSTQETUDBPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)Br)CC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



